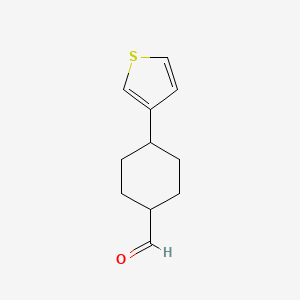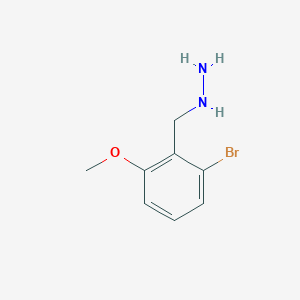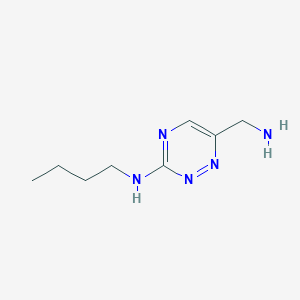![molecular formula C16H21N B12831452 1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)
1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[111]pentan-1-yl)-4-phenylpiperidine is a compound that features a unique bicyclo[111]pentane core, which is known for its high ring strain and three-dimensional structure
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the bicyclo[1.1.1]pentane core, although specific conditions and reagents vary.
Substitution: Substitution reactions, particularly at the bridgehead positions, are well-documented.
Major products from these reactions include cyclobutanone derivatives and α,β-unsaturated ketones .
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate various biological pathways, including those involved in metabolic processes and receptor binding .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine is compared with other similar compounds such as:
Bicyclo[1.1.1]pentane: Known for its high ring strain and use as a bioisostere for phenyl rings.
[1.1.1]Propellane: Used as a precursor for various bicyclo[1.1.1]pentane derivatives.
Cyclobutanone derivatives: Formed through the oxidation of bicyclo[1.1.1]pentane compounds.
The uniqueness of this compound lies in its ability to enhance the physicochemical properties of drug candidates, making it a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C16H21N |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-phenylpiperidine |
InChI |
InChI=1S/C16H21N/c1-2-4-14(5-3-1)15-6-8-17(9-7-15)16-10-13(11-16)12-16/h1-5,13,15H,6-12H2 |
InChI Key |
WUMQZYNSOFXTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C34CC(C3)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)




![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)



![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
